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Abstract
2-Diazopropane ((CH₃)₂CN₂), also known as dimethyldiazomethane, is a highly reactive

diazoalkane utilized in organic synthesis as a precursor for the gem-dimethyl carbene and as a

1,3-dipole in cycloaddition reactions. Its utility is marked by its inherent instability and potential

toxicity, necessitating careful in-situ generation and handling. This technical guide provides an

in-depth overview of the molecular structure, spectroscopic characteristics, and a detailed

experimental protocol for the synthesis of 2-diazopropane. The content herein is supported by

data from computational studies and established synthetic methodologies to provide a

comprehensive resource for chemical researchers.

Molecular Structure and Properties
2-Diazopropane is a colorless, flammable, and unstable gas at room temperature.[1] Its

structure is characterized by a central carbon atom double-bonded to a terminal, linear

dinitrogen moiety and single-bonded to two methyl groups. The molecule exhibits resonance,

with contributions from a diazonium ylide form, which influences its reactivity.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-diazopropane is presented in

Table 1. Due to its instability, many physical properties like boiling and melting points are not
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well-defined under standard conditions.

Property Value Reference(s)

Molecular Formula C₃H₆N₂ [1][2][3][4]

Molecular Weight 70.09 g/mol [1][2][3][4]

CAS Number 2684-60-8 [1][2][4]

Canonical SMILES CC(C)=[N+]=[N-] [2]

Appearance Colorless gas [1]

Key Characteristics
Unstable, toxic, potentially

explosive
[4][5]

Table 1: Key Chemical and Physical Properties of 2-Diazopropane.

Molecular Geometry
Experimental determination of the precise bond lengths and angles of 2-diazopropane is

challenging due to its high reactivity. However, computational studies using methods such as

Density Functional Theory (DFT) provide reliable insights into its ground-state geometry.[5][6]

The structure is planar with C₂ᵥ symmetry. Representative geometric parameters derived from

theoretical calculations are summarized in Table 2. The C-N bond is significantly shorter than a

typical C-N single bond, while the N-N bond is longer than a typical N≡N triple bond, reflecting

the cumulative nature of the bonding.

Parameter Bond/Angle
Representative Calculated
Value

Bond Length C=N ~1.31 Å

N≡N ~1.14 Å

C-C ~1.48 Å

Bond Angle C-C-C ~118°

C-C=N ~121°
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Table 2: Calculated Molecular Geometry of 2-Diazopropane. Values are representative of DFT

calculations on diazoalkanes.

Below is a visualization of the molecular structure of 2-diazopropane, including its principal

resonance contributor.

Figure 1. Resonance structures of 2-diazopropane.

Spectroscopic Data
Due to its instability, obtaining and publishing high-resolution spectroscopic data for pure 2-
diazopropane is uncommon. The data presented below are predicted values based on typical

ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The high symmetry of 2-diazopropane simplifies its expected NMR spectra.

Spectrum
Predicted Chemical
Shift (δ)

Multiplicity Notes

¹H NMR ~1.2 - 1.5 ppm Singlet (s)

The six protons of the

two methyl groups are

chemically and

magnetically

equivalent.

¹³C NMR ~20 - 25 ppm -

Signal for the two

equivalent methyl

carbons (CH₃).

~30 - 40 ppm -

Signal for the

quaternary diazo

carbon (C=N₂).

Quaternary carbons

typically show weaker

signals.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for 2-Diazopropane.
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Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a diazoalkane is the strong, sharp

absorption band corresponding to the asymmetric stretch of the C=N=N functional group.

Predicted Frequency
(cm⁻¹)

Vibration Intensity

~2900 - 3000 C-H (sp³) stretch Medium-Strong

~2040 - 2080 N≡N asymmetric stretch Strong, Sharp

~1370 - 1460 C-H bend Medium

Table 4: Predicted Infrared (IR) Absorption Frequencies for 2-Diazopropane.

Experimental Protocols
Caution:2-Diazopropane is volatile, toxic, and potentially explosive. All operations must be

conducted in an efficient fume hood behind a safety shield. Glassware with ground glass joints

should be avoided where possible to minimize the risk of detonation.[7]

Synthesis of 2-Diazopropane via Oxidation of Acetone
Hydrazone
This protocol is adapted from the robust procedure published in Organic Syntheses.[8] It

involves the oxidation of acetone hydrazone using yellow mercury(II) oxide in the presence of a

catalytic amount of base. The volatile product is isolated by co-distillation with the ether solvent

under reduced pressure.

Materials:

Acetone hydrazone (15 g, 0.21 mole)

Yellow mercury(II) oxide (60 g, 0.27 mole)

Anhydrous diethyl ether (100 mL)
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3 M Potassium hydroxide in ethanol (4.5 mL)

Dry ice and acetone for cooling baths

Apparatus:

250-mL two-necked, round-bottomed flask

Magnetic stirrer and stir bar

Dropping funnel

Distillation head with a thermometer

Condenser (Dry ice/acetone)

Receiver flask (cooled to -78 °C)

Vacuum pump and manometer

Workflow Diagram:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apparatus Setup

Reagent Charging

Reaction & Distillation

Product

Assemble 250-mL flask
with stirrer, dropping funnel,

and distillation head.

Connect condenser and
-78°C receiver flask.

Charge flask with HgO (60g),
Diethyl Ether (100mL), and

ethanolic KOH (4.5mL).

Place flask in a
room temperature water bath.

Reduce system pressure
to ~250 mm Hg.

Add acetone hydrazone (15g)
dropwise with vigorous stirring.

Further reduce pressure
to ~15 mm Hg.

Co-distill Et₂O and 2-diazopropane,
collecting in the -78°C receiver.

Yields a solution of
2-diazopropane in diethyl ether

(Typically 70-90% yield).

Click to download full resolution via product page

Figure 2. Experimental workflow for the synthesis of 2-diazopropane.
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Procedure:

Apparatus Setup: Assemble the 250-mL two-necked flask with a magnetic stir bar, dropping

funnel, and distillation head. Connect the distillation head to the dry ice/acetone condenser,

which in turn is connected to the receiver flask cooled to -78 °C in a dry ice/acetone bath.

Place the reaction flask in a water bath maintained at room temperature (~20 °C).

Charging Reagents: In the reaction flask, place the yellow mercury(II) oxide (60 g),

anhydrous diethyl ether (100 mL), and the ethanolic potassium hydroxide solution (4.5 mL).

Initiating Reaction: Begin vigorous stirring. Reduce the pressure of the entire system to

approximately 250 mm Hg.

Addition of Hydrazone: Add the acetone hydrazone (15 g) dropwise from the dropping funnel

over a period of about 15-20 minutes. A color change and slight warming may be observed.

Distillation and Collection: After the addition is complete, continue stirring and gradually

reduce the pressure to 15 mm Hg. The ether and the 2-diazopropane product will co-distill

and condense in the cold receiver flask. The distillation is typically complete within 30

minutes.

Storage: The resulting ethereal solution of 2-diazopropane should be kept cold (at or below

-20 °C) and used promptly, as it is unstable and will decompose over time.

Key Reactions and Signaling Pathways
2-diazopropane is not involved in biological signaling pathways but is a key intermediate in

various synthetic chemical pathways. Its primary mode of reactivity is through 1,3-dipolar

cycloaddition.

1,3-Dipolar Cycloaddition with Alkenes
2-Diazopropane reacts with electron-deficient alkenes to form pyrazoline intermediates. These

intermediates can subsequently be decomposed, either thermally or photochemically, to

extrude dinitrogen gas (N₂) and yield a cyclopropane ring. This pathway is a valuable method

for introducing a gem-dimethylcyclopropyl moiety into a molecule.
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Intermediate

Products

2-Diazopropane
(CH₃)₂C=N⁺=N⁻

Δ¹-Pyrazoline

[3+2]
Cycloaddition

Alkene
R-CH=CH-R'

gem-Dimethylcyclopropane- N₂

(Heat or Light)

N₂

Click to download full resolution via product page

Figure 3. Reaction pathway for cyclopropanation using 2-diazopropane.

This reaction pathway highlights the utility of 2-diazopropane as a synthetic tool for

constructing three-membered rings, which are important structural motifs in many natural

products and pharmaceutical agents. The regioselectivity of the initial cycloaddition is often

controlled by both steric and electronic factors of the alkene substrate.[8]

Conclusion
2-Diazopropane is a valuable yet hazardous reagent in the synthetic chemist's toolkit. Its

structure, dominated by the reactive diazo functional group, allows for efficient carbene

generation and participation in powerful cycloaddition reactions. This guide has provided a

detailed overview of its structural and spectroscopic properties, based on established

theoretical and predictive methods, alongside a proven experimental protocol for its generation.

For researchers in synthetic and medicinal chemistry, a thorough understanding of this

reagent's properties and handling requirements is paramount for its safe and effective

application in the synthesis of complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1615991?utm_src=pdf-body-img
https://www.benchchem.com/product/b1615991?utm_src=pdf-body
https://www.benchchem.com/product/b1615991?utm_src=pdf-body
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/67f668f3fa469535b9679a16/original/2025_04_10_PrePrint_MechanisticStudyTosylHydrazone.pdf
https://www.benchchem.com/product/b1615991?utm_src=pdf-body
https://www.benchchem.com/product/b1615991?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. epub.uni-regensburg.de [epub.uni-regensburg.de]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Computational Study of Ignored Pericyclic Reactions: Rearrangements of 1,2‐
Bis(Diazo)Alkanes to 1,2,3,4‐Tetrazines and Subsequent Fragmentations - PMC
[pmc.ncbi.nlm.nih.gov]

5. DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and
Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-
Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. researchgate.net [researchgate.net]

8. chemrxiv.org [chemrxiv.org]

To cite this document: BenchChem. [The Structure and Utility of 2-Diazopropane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615991#what-is-the-structure-of-2-diazopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://epub.uni-regensburg.de/77949/1/525%20Mechanistic%20Study%20of%20the%20Light%E2%80%90Initiated%20Generation%20of%20Free%20Diazoalkanes%20%20Towards.pdf
https://www.researchgate.net/figure/Reactivity-of-diazoalkanes-and-outline-of-the-studies-in-this-work_fig1_367454051
https://www.researchgate.net/publication/394242400_Mechanistic_Study_of_the_Light-Initiated_Generation_of_Free_Diazoalkanes_Towards_Photo-Orthogonal_Synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12582011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12582011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12582011/
https://pubmed.ncbi.nlm.nih.gov/36838888/
https://pubmed.ncbi.nlm.nih.gov/36838888/
https://pubmed.ncbi.nlm.nih.gov/36838888/
https://www.mdpi.com/1420-3049/28/4/1899
https://www.researchgate.net/figure/DFT-calculated-geometry-of-2b-including-selected-charges-and-bond-lengths-Left-view_fig3_354258754
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/67f668f3fa469535b9679a16/original/2025_04_10_PrePrint_MechanisticStudyTosylHydrazone.pdf
https://www.benchchem.com/product/b1615991#what-is-the-structure-of-2-diazopropane
https://www.benchchem.com/product/b1615991#what-is-the-structure-of-2-diazopropane
https://www.benchchem.com/product/b1615991#what-is-the-structure-of-2-diazopropane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1615991?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

